![molecular formula C15H15N7O4 B3015498 (E)-N'-甲氧基-N-{7-[1-(4-硝基苯氧)乙基]-[1,2,4]三唑并[1,5-a]嘧啶-2-基}甲亚胺酰胺 CAS No. 477865-57-9](/img/structure/B3015498.png)
(E)-N'-甲氧基-N-{7-[1-(4-硝基苯氧)乙基]-[1,2,4]三唑并[1,5-a]嘧啶-2-基}甲亚胺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (E)-N'-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide
belongs to a class of compounds known as 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are often used in the synthesis of novel CDK2 inhibitors, which are appealing targets for cancer treatment .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .科学研究应用
Anticancer Properties
(E)-N’-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide: belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, which has shown promise as anticancer agents. Specifically, compound H12 derived from this structure demonstrated potent antiproliferative activity against various human cancer cell lines, including MGC-803, HCT-116, and MCF-7. Its IC50 values (concentration required for 50% inhibition) were 9.47 μM, 9.58 μM, and 13.1 μM, respectively, surpassing those of the positive control drug 5-Fu . The compound achieved this effect by inhibiting the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. Additionally, it induced cell apoptosis and G2/M phase arrest, making it a valuable hit compound for further anticancer drug development.
Tubulin Inhibition
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been investigated for its potential as a tubulin inhibitor. Tubulin plays a crucial role in cell division, and compounds that disrupt microtubule dynamics can inhibit cancer cell growth. Further studies could explore the specific effects of this compound on tubulin polymerization and mitotic spindle formation .
LSD1 Inhibition
Lysine-specific demethylase 1 (LSD1) is an epigenetic regulator associated with cancer progression. Some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against LSD1. Investigating whether our compound interacts with LSD1 could provide insights into its epigenetic effects .
CDK2 Modulation
Cyclin-dependent kinase 2 (CDK2) is essential for cell cycle progression. Certain [1,2,4]triazolo[1,5-a]pyrimidines exhibit CDK2 inhibitory properties. Evaluating our compound’s impact on CDK2 activity could reveal its potential as a cell cycle regulator .
Bioisosteric Potential
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been explored as a bioisostere for purines, carboxylic acids, and N-acetylated lysine. Understanding its bioisosteric properties can guide further modifications for drug design .
Eco-Friendly Synthesis
Beyond its biological applications, the compound’s synthesis method is noteworthy. Researchers have established a catalyst-free, additive-free, and eco-friendly approach for synthesizing [1,2,4]triazolo[1,5-a]pyrimidines under microwave conditions . This green chemistry approach aligns with sustainable practices.
未来方向
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation . The compound’s interaction with CDK2 involves essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is responsible for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell proliferation .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
属性
IUPAC Name |
N-methoxy-N'-[7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O4/c1-10(26-12-5-3-11(4-6-12)22(23)24)13-7-8-16-15-19-14(20-21(13)15)17-9-18-25-2/h3-10H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWIRGHDTWOGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=NC2=NC(=NN12)/N=C/NOC)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。